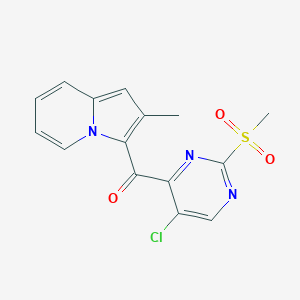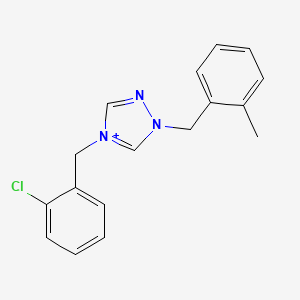
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is a complex organic compound that features a pyrimidine ring substituted with a chloro and methylsulfonyl group, and an indolizine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with aliphatic amines to form intermediate compounds, which are then further reacted to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives and various oxidized or reduced forms of the original compound .
Scientific Research Applications
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid
- 2-Methylsulfonyl-pyrimidin-4-ol
- Pyrimidine-derived indole ribonucleosides
Uniqueness
(5-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)(2-methylindolizin-3-yl)methanone is unique due to its specific substitution pattern and the combination of pyrimidine and indolizine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(5-chloro-2-methylsulfonylpyrimidin-4-yl)-(2-methylindolizin-3-yl)methanone |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-7-10-5-3-4-6-19(10)13(9)14(20)12-11(16)8-17-15(18-12)23(2,21)22/h3-8H,1-2H3 |
InChI Key |
LQRPAAMCWWZROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13361395.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361396.png)

![6-(2-Fluorophenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361409.png)
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13361410.png)
![3-{1-[4-(1H-pyrrol-1-yl)butanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13361411.png)


![2,6-Dimethoxy-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13361423.png)
![Methyl naphtho[1,2-d]isothiazole-1-carboxylate 3,3-dioxide](/img/structure/B13361427.png)

![7-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13361429.png)
![N-(tert-butyl)-4-{4-[(tert-butylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B13361430.png)
![(7H-Benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13361447.png)
